molecular formula C22H20N2O3S B2652700 1-Benzyl-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione CAS No. 824955-75-1

1-Benzyl-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2652700
CAS No.: 824955-75-1
M. Wt: 392.47
InChI Key: NPDRSYPPASKMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiolo[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiolo[2,3-d]pyrimidine core indicates a fused ring system containing a benzene ring, a thiophene ring, and a pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring and the various substituents. For example, the furan ring could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .

Scientific Research Applications

Synthesis and Structural Analysis

A facile synthesis method for derivatives similar to 1-Benzyl-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione involves a one-pot three-component reaction offering high yields under mild conditions (Teimouri & Bazhrang, 2006). This approach highlights the compound's synthesis efficiency and potential for structural variation, leading to various applications in medicinal chemistry and materials science.

Computational Studies and Electronic Properties

The electronic and structural properties of related molecules have been explored through theoretical calculations, providing insights into their stability and reactivity. Such studies lay the groundwork for understanding the fundamental properties of this compound and its analogs (Essa & Jalbout, 2008).

Potential for Antithrombotic Applications

A related compound, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been synthesized and identified as a new antithrombotic agent with favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994). This suggests potential therapeutic applications for this compound in cardiovascular disease treatment.

Materials Science Applications

The incorporation of furan moieties in polymer backbones, similar to the structural motif in this compound, has been shown to enhance polymer solubility, thermal stability, and device performance in organic field-effect transistors and polymer solar cells (Yuan et al., 2012). This underscores the compound's potential in the development of high-performance electronic and optoelectronic devices.

Drug Design and Pharmacophore Modeling

In the search for novel B-Raf(V600E) inhibitors, a pharmacophore-based virtual screening identified a structurally similar molecule as a potent inhibitor, highlighting the compound's relevance in targeted drug design and cancer therapy (Xu et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

Properties

IUPAC Name

1-benzyl-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-20-19-17-10-4-5-11-18(17)28-21(19)24(13-15-7-2-1-3-8-15)22(26)23(20)14-16-9-6-12-27-16/h1-3,6-9,12H,4-5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDRSYPPASKMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)CC4=CC=CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.